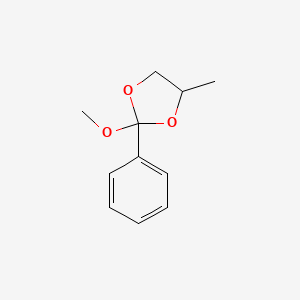
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals that contain a five-membered ring with two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. The use of efficient catalysts and continuous removal of byproducts such as water are crucial for high yield and purity. The reaction conditions are optimized to ensure the stability of the compound and to minimize side reactions.
化学反应分析
Types of Reactions
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine are commonly used.
Reduction: LiAlH4 and NaBH4 are typical reducing agents.
Substitution: Organolithium and Grignard reagents are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in alcohols .
科学研究应用
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane has several scientific research applications:
作用机制
The mechanism of action of 2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems .
相似化合物的比较
Similar Compounds
- 2-Methyl-4-phenyl-1,3-dioxolane
- 2-Methylene-4-phenyl-1,3-dioxolane
- (+)-cis-2-Methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide
Uniqueness
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane is unique due to its methoxy and phenyl substituents, which confer distinct chemical and physical properties. These substituents influence its reactivity and stability, making it suitable for specific applications that similar compounds may not be able to fulfill .
属性
CAS 编号 |
61562-20-7 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
2-methoxy-4-methyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O3/c1-9-8-13-11(12-2,14-9)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI 键 |
CVYCIAHDGSKGSI-UHFFFAOYSA-N |
规范 SMILES |
CC1COC(O1)(C2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















